

Spectral analysis of 2-(4-Fluorophenyl)acetohydrazide (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetohydrazide

Cat. No.: B1309197

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Spectral Analysis of 2-(4-Fluorophenyl)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectral analysis of **2-(4-Fluorophenyl)acetohydrazide**, a key intermediate in the synthesis of various biologically active compounds. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, crucial for the structural elucidation and quality control of this compound.

Introduction

2-(4-Fluorophenyl)acetohydrazide ($C_8H_9FN_2O$, Molar Mass: 168.17 g/mol) is a hydrazide derivative of 4-fluorophenylacetic acid. Its structural integrity is paramount for its use in further synthetic steps. Spectroscopic techniques are essential tools for confirming the identity and purity of this compound. This guide summarizes the key spectral features and provides standardized experimental protocols for their acquisition.

Data Presentation

The following tables summarize the quantitative data obtained from the spectral analysis of **2-(4-Fluorophenyl)acetohydrazide**.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
9.18	Broad Singlet	1H	-NH- (Amide)
7.26	Doublet of Doublets	2H	Ar-H (ortho to CH ₂)
7.09	Triplet	2H	Ar-H (ortho to F)
4.21	Broad Singlet	2H	-NH ₂ (Hydrazine)
3.31	Singlet	2H	-CH ₂ -

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~170	C=O (Amide)
~161 (d, ¹ JCF ≈ 243 Hz)	C-F
~132 (d, ³ JCF ≈ 8 Hz)	Ar-C (ortho to CH ₂)
~131	Ar-C (ipso to CH ₂)
~115 (d, ² JCF ≈ 21 Hz)	Ar-C (ortho to F)
~40	-CH ₂ -

Note: These are predicted values based on analogous compounds and typical chemical shifts. Experimental verification is recommended.

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Strong, Broad	N-H Stretch (NH ₂)
3150 - 3250	Medium	N-H Stretch (Amide)
3000 - 3100	Medium	Aromatic C-H Stretch
2850 - 2960	Medium	Aliphatic C-H Stretch
1640 - 1680	Strong	C=O Stretch (Amide I)
1500 - 1600	Strong	N-H Bend (Amide II) & Aromatic C=C Stretch
1210 - 1230	Strong	C-F Stretch

Note: These are predicted characteristic absorption bands. The exact peak positions may vary.

Table 4: Mass Spectrometry Data

m/z	Interpretation
169	[M+H] ⁺ (Molecular ion + proton)[1]
168	[M] ⁺ (Molecular ion)
109	[C ₇ H ₆ F] ⁺ (Fluorotropylium ion)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **2-(4-Fluorophenyl)acetohydrazide** in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.

- Acquisition Parameters:
 - Temperature: 298 K
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Spectral width: -2 to 12 ppm
- Processing: Fourier transform the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm).

¹³C NMR Spectroscopy:

- Sample Preparation: Dissolve 20-50 mg of **2-(4-Fluorophenyl)acetohydrazide** in approximately 0.6 mL of DMSO-d₆.
- Instrumentation: A 100 MHz or higher frequency NMR spectrometer.
- Acquisition Parameters:
 - Temperature: 298 K
 - Pulse program: Proton-decoupled
 - Number of scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation delay: 2.0 s
 - Spectral width: 0 to 200 ppm
- Processing: Fourier transform and phase correct the spectrum. Calibrate the chemical shift scale to the solvent peak (DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the solid sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
- **Instrumentation:** An FT-IR spectrometer.
- **Acquisition Parameters:**
 - Spectral range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16
- **Processing:** A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

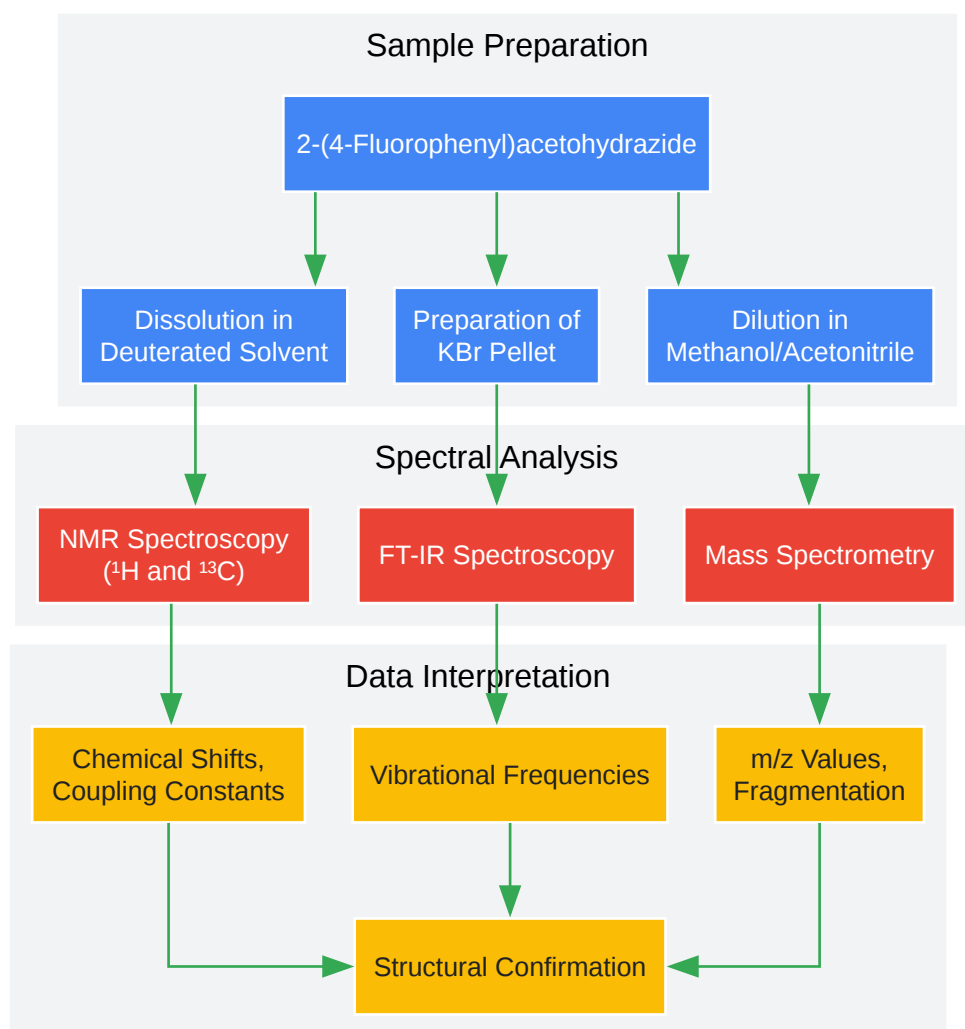
Mass Spectrometry (MS)

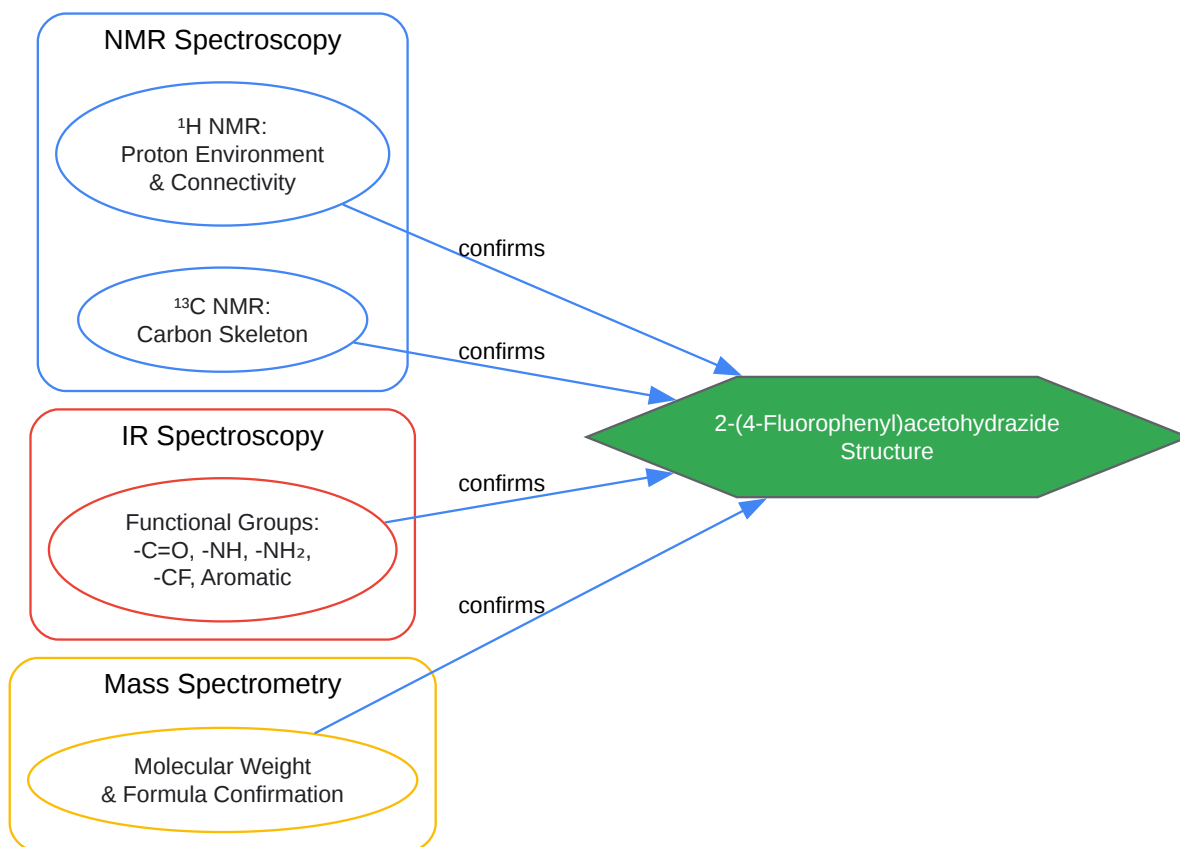
- **Sample Preparation:** Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** A mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Acquisition Parameters:**
 - Ionization mode: Positive ion mode
 - Mass range: m/z 50 - 500
 - Capillary voltage: 3.5 kV
 - Cone voltage: 30 V
 - Source temperature: 120 $^{\circ}\text{C}$
 - Desolvation temperature: 350 $^{\circ}\text{C}$

- Processing: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Visualization of Methodologies

The following diagrams illustrate the workflow and logical connections in the spectral analysis of **2-(4-Fluorophenyl)acetohydrazide**.





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References

- 1. 4-FLUOROPHENYL ACETIC HYDRAZIDE | 34547-28-9 [chemicalbook.com]
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